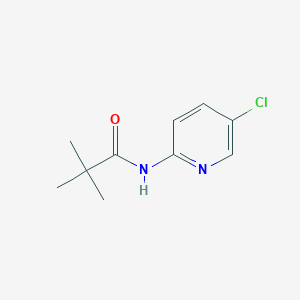
N-(5-Chloropyridin-2-YL)pivalamide
Übersicht
Beschreibung
N-(5-Chloropyridin-2-YL)pivalamide, also known as NCPP, is a synthetic chemical compound with a wide range of applications in the scientific research community . NCPP is a member of the pyridinium family, and is composed of a pyridinium ring, a nitrogen atom, and a pivalic acid side chain .
Synthesis Analysis
The synthesis of NCPP involves the reaction of 2-amino-5-chloropyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of NCPP includes a pyridinium ring, a nitrogen atom, and a pivalic acid side chain . The molecular weight of NCPP is 212.67 g/mol .Chemical Reactions Analysis
NCPP has been used in a variety of applications in the scientific research community, such as synthesis, drug development, and biochemical and physiological studies . For instance, it has been used in the synthesis of various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of NCPP include a molecular weight of 212.67 g/mol . The compound is typically synthesized in dichloromethane at 0 - 20℃ .Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Therapy
- Potent S-cis-locked Bithiazole Correctors : A study by Yu et al. (2008) found that a compound similar to N-(5-Chloropyridin-2-YL)pivalamide, named 15Jf, effectively corrected defective cellular processing of the DeltaF508-CFTR protein associated with cystic fibrosis. This work highlights the potential of such compounds in treating cystic fibrosis.
Antimicrobial Activity
- Antibacterial Evaluation : A study by Al-Romaizan (2019) explored the synthesis of various N-pivalamides and evaluated their antibacterial efficacy. Some compounds showed high inhibitory activity against bacteria like Pseudomonas aeruginosa and Bacillus subtilis.
Molecular Structure Analysis
- Structural Characterization : Research by Atalay et al. (2016) analyzed the molecular structure of a related compound, providing insights into the conformation and bonding in such molecules.
Catalysis and Synthesis
- Synthesis and Catalysis : A paper by Smith et al. (2013) detailed the lithiation of N-(pyridin-3-ylmethyl)pivalamide, showcasing its utility in synthesizing various derivatives.
Antioxidant and Antitumor Activity
- Antioxidant and Antitumor Properties : A study by Yeşilkaynak et al. (2017) synthesized and characterized a related compound, investigating its antioxidant and antitumor activities.
Porous Coordination Polymers
- Coordination Polymers : Research by Sotnik et al. (2015) involved the use of a related pivalate in the formation of coordination polymers, highlighting the potential applications in materials science.
Antidepressant and Nootropic Agents
- Potential CNS Active Agents : A paper by [Thomas et al. (2016)](https://consensus.app/papers/synthesis-evaluation-schiff-bases-2azetidinones-thomas/ac8fb80fc0b152668de15e92922d115ba/?utm_source=chatgpt) discussed the synthesis of N-pivalamides and their evaluation as antidepressant and nootropic agents, indicating their potential in central nervous system therapies.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRUSCTIJAPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloropyridin-2-YL)pivalamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

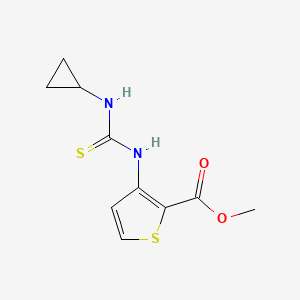
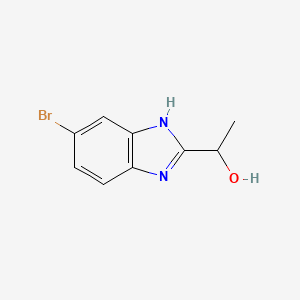
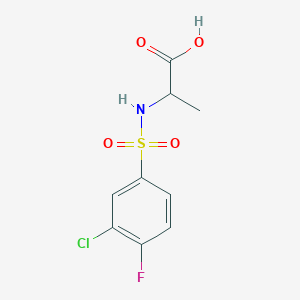
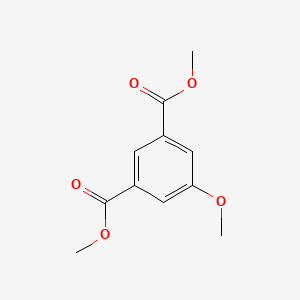
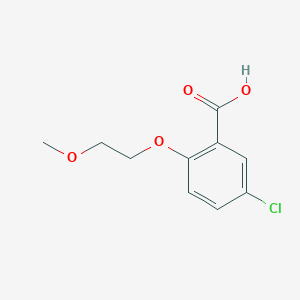
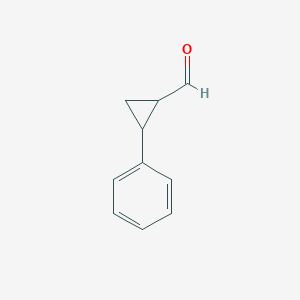
![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)
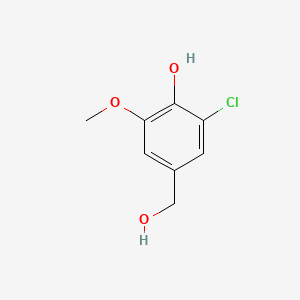
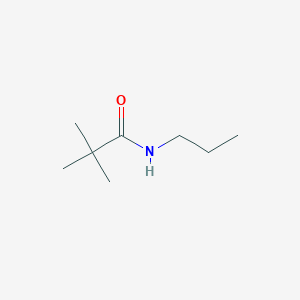
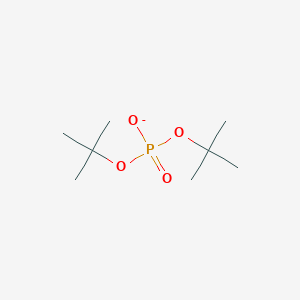
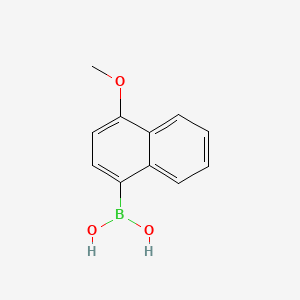
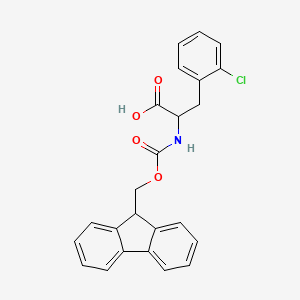
![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)
